molecular formula C6H11F2NO2 B2379397 Ethyl 4-amino-3,3-difluorobutanoate CAS No. 2121940-06-3

Ethyl 4-amino-3,3-difluorobutanoate

Cat. No.: B2379397
CAS No.: 2121940-06-3
M. Wt: 167.156
InChI Key: YTPPQXWSYGKSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3,3-difluorobutanoate (CAS 1599057-72-3) is a fluorinated amino ester with the molecular formula C₆H₁₁F₂NO₂. It features an ethyl ester group, a primary amino group at position 3, and two fluorine atoms at position 3 and 4 (depending on numbering conventions). This compound is structurally characterized by the interplay of electron-withdrawing fluorine atoms and the nucleophilic amino group, which influence its reactivity, stability, and biological interactions. Its synthesis typically involves fluorination strategies and esterification of amino acid precursors, though exact protocols are proprietary in many cases .

The compound’s unique structure makes it valuable in medicinal chemistry and organic synthesis, particularly as a precursor for fluorinated bioactive molecules. The fluorine atoms enhance metabolic stability and lipophilicity, while the amino group provides a site for further functionalization .

Properties

IUPAC Name

ethyl 4-amino-3,3-difluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2/c1-2-11-5(10)3-6(7,8)4-9/h2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPPQXWSYGKSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3,3-difluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluorobutanoate with an appropriate amine under controlled conditions. One common method involves the use of ethyl 4,4,4-trifluorobutanoate and ammonium acetate in the presence of a catalyst. The reaction is carried out at elevated temperatures, usually around 90°C, for several hours to ensure complete conversion. The product is then purified through standard techniques such as distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large reaction vessels equipped with stirring, temperature control, and condensation systems. The process involves the addition of ethyl 4,4,4-trifluorobutanoate to a reaction vessel containing ammonium acetate. The mixture is heated to 90°C and maintained at this temperature for a few hours. After the reaction is complete, the mixture is cooled, and the product is separated from the reaction mixture through phase separation and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-3,3-difluorobutanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3,3-difluorobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares ethyl 4-amino-3,3-difluorobutanoate with selected analogs, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents Unique Properties
This compound C₆H₁₁F₂NO₂ - Ethyl ester
- Amino (-NH₂) at position 3
- Fluorine atoms at positions 3 and 4
Enhanced metabolic stability; balanced lipophilicity for membrane permeability
Ethyl 2-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ - Ethyl ester
- Amino group at position 2
- Fluorine atoms at position 4
Altered hydrogen-bonding capacity; potential differences in biological target binding
Ethyl 4,4-difluoro-3-oxobutanoate C₆H₈F₂O₃ - Ethyl ester
- Oxo (-C=O) group at position 3
- Fluorine atoms at position 4
Increased electrophilicity due to oxo group; suitable for nucleophilic addition reactions
Methyl 3-(benzylamino)-4,4-difluorobutanoate C₁₂H₁₅F₂NO₂ - Methyl ester
- Benzylamino (-NHCH₂C₆H₅) at position 3
- Fluorine atoms at position 4
Steric bulk from benzyl group; potential for aromatic interactions in drug-receptor binding
Ethyl 4-chloro-3,3-difluorobutanoate C₆H₉ClF₂O₂ - Ethyl ester
- Chlorine at position 4
- Fluorine atoms at position 3
Greater electron-withdrawing effect (Cl vs. NH₂); altered reactivity in substitution reactions

Impact of Substituents on Chemical Behavior

  • Fluorine Substitution: The presence of fluorine atoms at positions 3 and 4 increases electronegativity, enhancing resistance to oxidative degradation and improving bioavailability compared to non-fluorinated analogs .
  • Ester Group Variation: Substituting ethyl with methyl esters (e.g., methyl 3-(benzylamino)-4,4-difluorobutanoate) reduces steric hindrance but may decrease metabolic stability due to faster esterase cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.